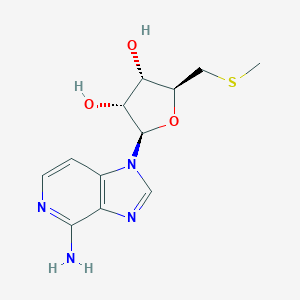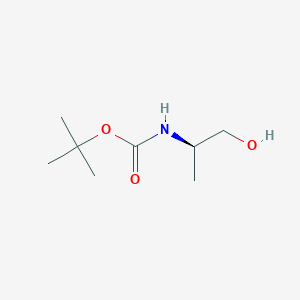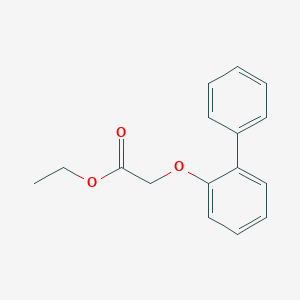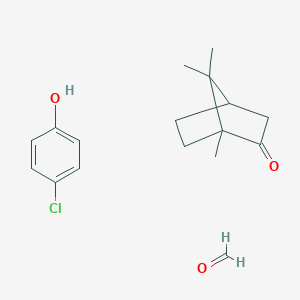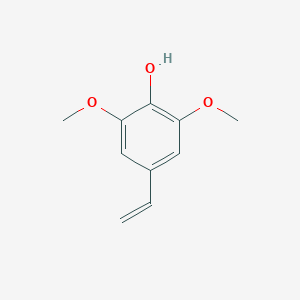
2,6-Diméthoxy-4-vinylphénol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le 4-Vinylsyringol a une large gamme d'applications en recherche scientifique, notamment :
Chimie:
- Utilisé comme antioxydant dans diverses formulations chimiques pour prévenir l'oxydation .
- Employé dans les réactions de polymérisation pour produire des polymères biodégradables .
Biologie:
- Étudié pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres .
- Étudié pour ses activités antimutagènes et anticancéreuses potentielles .
Médecine:
- Exploré pour ses effets protecteurs contre les dommages cellulaires induits par le stress oxydatif .
- Applications thérapeutiques potentielles dans la prévention des maladies liées au stress oxydatif, telles que les maladies cardiovasculaires et le cancer .
Industrie:
- Utilisé dans l'industrie alimentaire comme antioxydant naturel pour améliorer la durée de conservation des huiles et des graisses .
- Appliqué dans la production de polymères biodégradables pour des matériaux écologiques .
Mécanisme d'action
Le principal mécanisme d'action du 4-Vinylsyringol est son activité antioxydante. Il agit comme un piégeur de radicaux alkyles, neutralisant les radicaux libres et empêchant les dommages oxydatifs aux cellules et aux tissus . La structure phénolique du composé lui permet de donner des atomes d'hydrogène aux radicaux libres, les stabilisant ainsi et réduisant leur réactivité . Cette activité antioxydante est essentielle pour protéger les cellules du stress oxydatif et des dommages qui en découlent.
Mécanisme D'action
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding .
Biochemical Pathways
Phenolic compounds are known to affect various biochemical pathways, including those involved in inflammation and oxidation .
Pharmacokinetics
Phenolic compounds are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .
Result of Action
2,6-Dimethoxy-4-vinylphenol is known to have antioxidant properties . It may inhibit tumor cell growth while inducing cell apoptosis . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of phenolic compounds .
Analyse Biochimique
Biochemical Properties
2,6-Dimethoxy-4-vinylphenol is involved in various biochemical reactions. It is a product of the non-oxidative microbial decarboxylation of p-hydroxycinnamic acids . This process involves cofactor-free and metal-independent phenolic acid decarboxylases, which have been historically purified from bacteria and some yeasts .
Cellular Effects
2,6-Dimethoxy-4-vinylphenol has been shown to have significant effects on various types of cells. It is known to act as an antioxidant, anti-inflammatory, and antimicrobial agent . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dimethoxy-4-vinylphenol involves its interaction with various biomolecules. The catalytic mechanism of its formation involves a first step involving p-hydroxycinnamic acid conversion into a semi-quinone that then decarboxylates spontaneously into the corresponding vinyl compound .
Metabolic Pathways
2,6-Dimethoxy-4-vinylphenol is involved in the metabolic pathway of p-hydroxycinnamic acids . This pathway involves the decarboxylation of these acids into vinylphenols .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le 4-Vinylsyringol peut être synthétisé par décarboxylation de l'acide sinapique. Ce processus implique une décarboxylation thermique ou induite par micro-ondes en présence d'une base . Les conditions réactionnelles comprennent généralement des températures élevées et l'utilisation d'une base appropriée pour faciliter le processus de décarboxylation.
Méthodes de production industrielle: En milieu industriel, le 4-Vinylsyringol est produit par décarboxylation de l'acide sinapique lors de la torréfaction des graines de canola . Cette méthode tire parti de la présence naturelle de l'acide sinapique dans les graines de canola et le convertit en 4-Vinylsyringol par des processus de chauffage contrôlés.
Analyse Des Réactions Chimiques
Types de réactions: Le 4-Vinylsyringol subit diverses réactions chimiques, notamment :
Oxydation: Cette réaction peut conduire à la formation de quinones et d'autres produits oxydés.
Réduction: Les réactions de réduction peuvent convertir le 4-Vinylsyringol en ses alcools correspondants.
Substitution: Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courantes :
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution: Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique).
Principaux produits:
Oxydation: Quinones et autres composés phénoliques oxydés.
Réduction: Dérivés alcooliques du 4-Vinylsyringol.
Substitution: Divers composés phénoliques substitués selon le substituant introduit.
Comparaison Avec Des Composés Similaires
Composés similaires:
Acide sinapique: Un précurseur du 4-Vinylsyringol, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Acide syringique: Un autre composé phénolique ayant une activité antioxydante, structurellement similaire au 4-Vinylsyringol.
Unicité du 4-Vinylsyringol: Le 4-Vinylsyringol se distingue par son activité antioxydante élevée et sa capacité à être synthétisé à partir de sources renouvelables comme l'huile de colza . Sa structure unique, avec deux groupes méthoxy et un groupe vinyle, contribue à ses propriétés antioxydantes puissantes et en fait un composé précieux dans diverses applications.
Propriétés
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?
A: 2,6-Dimethoxy-4-vinylphenol, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].
Q2: How does roasting affect the canolol content in mustard and rapeseed oils?
A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].
Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?
A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].
Q4: How does the structure of canolol contribute to its antioxidant activity?
A: Canolol (2,6-dimethoxy-4-vinylphenol) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].
Q5: Are there methods to produce canolol other than seed roasting?
A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.
Q6: Beyond its antioxidant properties, does canolol have other potential applications?
A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].
Q7: What analytical techniques are used to identify and quantify canolol?
A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.
Q8: Are there any known safety concerns associated with canolol?
A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.
Q9: What are the future directions for research on canolol?
A9: Future research on canolol will likely focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


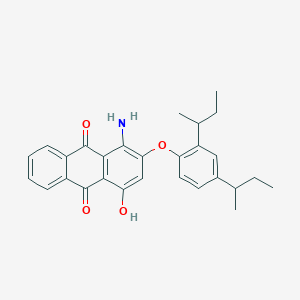
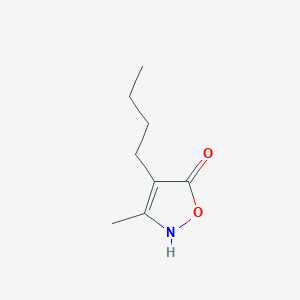
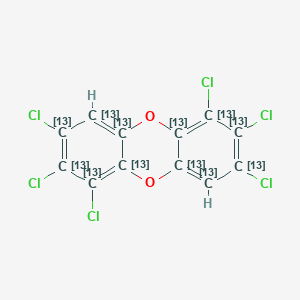
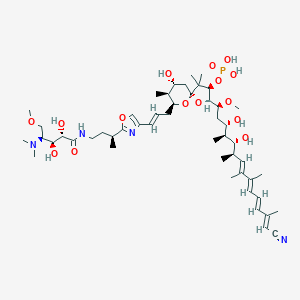

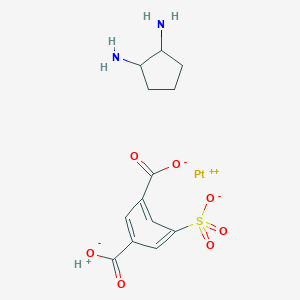
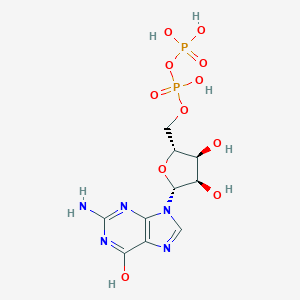
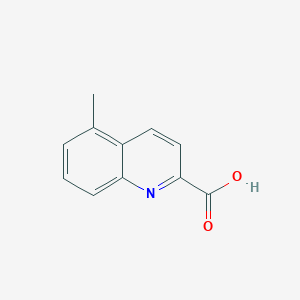
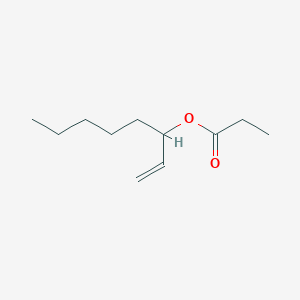
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
